molecular formula C12H17NO B1590240 (2-Piperidin-1-yl-phenyl)methanol CAS No. 87066-94-2

(2-Piperidin-1-yl-phenyl)methanol

Cat. No.: B1590240
CAS No.: 87066-94-2
M. Wt: 191.27 g/mol
InChI Key: XWFXVEQCVPXALT-UHFFFAOYSA-N
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Description

(2-Piperidin-1-yl-phenyl)methanol is an organic compound with the molecular formula C12H17NO. It consists of a piperidine ring attached to a phenyl group, which is further connected to a methanol group.

Chemical Reactions Analysis

Types of Reactions

(2-Piperidin-1-yl-phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde derivatives, while reduction can produce various piperidine-based compounds .

Scientific Research Applications

(2-Piperidin-1-yl-phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Piperidin-1-yl-phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.

    (2-Piperidin-1-ylmethyl)phenylmethanol:

Uniqueness

(2-Piperidin-1-yl-phenyl)methanol is unique due to its specific combination of a piperidine ring and a phenylmethanol group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research focused on developing new therapeutic agents .

Properties

IUPAC Name

(2-piperidin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFXVEQCVPXALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515417
Record name [2-(Piperidin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87066-94-2
Record name [2-(Piperidin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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